molecular formula C14H23N3OS B4558203 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide

Cat. No. B4558203
M. Wt: 281.42 g/mol
InChI Key: YZVYHNVVPFVMCZ-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide is a compound that has been studied in the context of its synthesis, molecular structure, chemical reactions, and properties. Its analysis spans across different fields of chemistry, highlighting its multifaceted nature and potential applications in various domains.

Synthesis Analysis

The synthesis of compounds related to N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide often involves multi-step reactions, starting from basic heterocyclic precursors to achieve the desired structural complexity. For example, derivatives of propanamides and piperidine have been synthesized to evaluate their biological activities and interactions with receptors (Montero et al., 2002). These syntheses highlight the methodological diversity in approaching the target compound's architecture.

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists Development

Research has shown the development of GPIIb/IIIa integrin antagonists using trisubstituted beta-amino acid derivatives and a substituted benzamidine structure. These compounds, including "N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide," have shown potential in inhibiting human platelet aggregation, indicating their therapeutic potential, especially for antithrombotic treatment in acute phases. The molecular modeling studies suggest that the trisubstituted beta-amino acid unit is crucial for the active conformation of these molecules, showcasing their significance in developing peptidomimetics with restricted conformational flexibility (Hayashi et al., 1998).

Alzheimer's Disease Drug Candidates

Another research focus has been the synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease. These derivatives have been evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. The study highlights the importance of developing new drug candidates that can offer a novel approach to treating this debilitating condition (Rehman et al., 2018).

Anticancer Agents

The compound has also been a part of studies aiming to synthesize new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. These studies demonstrate the potential of such compounds in acting against cancer, offering insights into novel therapeutic avenues for cancer treatment (Rehman et al., 2018).

Antimicrobial Activity

Research on thiazolidinone derivatives, such as the synthesis of s-triazine-based thiazolidinones as antimicrobial agents, highlights the compound's relevance in developing new antimicrobial agents. These studies provide a foundation for further exploration into the antimicrobial potential of similar compounds, which could lead to new treatments for various bacterial and fungal infections (Patel et al., 2012).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylpiperidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-9-5-7-17(8-6-9)11(3)13(18)16-14-15-10(2)12(4)19-14/h9,11H,5-8H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVYHNVVPFVMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)C(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide

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